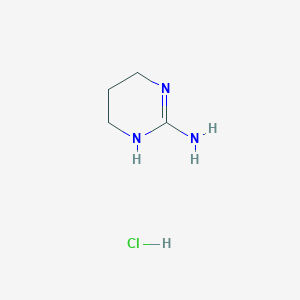

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGTRIHFULSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626427 | |

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-39-0 | |

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diazinan-2-imine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine, a cyclic guanidine, is a significant structural motif in medicinal chemistry. As the hydrochloride salt, its properties are critical for formulation and development. The guanidine group's inherent basicity and hydrogen bonding capabilities make it a key pharmacophore in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as selective muscarinic M1 agonists for treating cognitive deficits associated with Alzheimer's disease.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing factors such as bioavailability, stability, and formulation.[3][4]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 26893-39-0 | [5] |

| Molecular Formula | C₄H₁₀ClN₃ | [5] |

| Molecular Weight | 135.59 g/mol | [5] |

| Physical Form | White to yellow powder or crystals | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |

| Melting Point | Not specified in search results; requires experimental determination. | |

| Solubility | Not specified in search results; requires experimental determination. |

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is the standard technique for melting point determination as recognized by pharmacopeias.[8]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound (fine powder)[7]

-

Glass capillary tubes (one end sealed)[9]

-

Mortar and pestle (if sample is not a fine powder)[8]

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[7] If necessary, gently crush any coarse crystals using a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[9] To achieve tight packing, drop the capillary tube, closed end down, through a long glass tube onto the benchtop several times.[9][10] The final packed sample height should be 2-3 mm.[9]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[10]

-

For the accurate measurement, use a fresh sample. Heat rapidly to about 15-20°C below the estimated melting point.[9]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[9]

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid is observed.[9]

-

T₂: The temperature at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

References

- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. achmem.com [achmem.com]

- 6. 1,4,5,6-Tetrahydropyrimidin-2-amine | C4H9N3 | CID 3287412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

The Core Mechanism of Action of 2-Amino-1,4,5,6-tetrahydropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While a single, universal mechanism of action for the parent compound, 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, is not established, its derivatives have been shown to exhibit distinct and potent activities through various molecular pathways. This technical guide provides an in-depth exploration of the most well-characterized mechanisms of action for derivatives of this core structure, including their roles as M1 muscarinic receptor agonists and inhibitors of the mitotic kinesin Eg5. This document is intended to be a comprehensive resource, offering detailed experimental protocols, summaries of quantitative data, and visual representations of key signaling pathways and experimental workflows.

I. M1 Muscarinic Receptor Agonism: A Potential Therapeutic Avenue for Cognitive Disorders

Certain derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor.[1][2] These compounds hold therapeutic promise for the treatment of cognitive deficits associated with conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.[2]

Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[1] Upon agonist binding, a conformational change in the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[1]

Quantitative Data

Several amidine derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have displayed high efficacy at M1 receptors with lower activity at M2 and M3 receptors.[2] This functional selectivity is a key attribute for developing targeted therapeutics with reduced side effects.

| Compound | Receptor Selectivity | Reference |

| Derivative 1b | M1 > M3 | [2] |

| Derivative 1f | M1 > M3, Low M2 activity | [2] |

| Derivative 2b | M1 > M3 | [2] |

| Derivative 7b | M1 > M3 | [2] |

Experimental Protocols

Phosphoinositide (PI) Metabolism Assay

This assay is used to determine the functional activity of compounds at Gq-coupled receptors like the M1 muscarinic receptor.

-

Cell Culture: A9 L cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium.

-

Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The labeled cells are then treated with various concentrations of the test compounds (2-amino-1,4,5,6-tetrahydropyrimidine derivatives).

-

Inositol Phosphate Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

-

Quantification: The amount of [3H]inositol phosphates is quantified using scintillation counting, which reflects the activation of phospholipase C and thus the agonistic activity of the compound.

II. Inhibition of Mitotic Kinesin Eg5: A Strategy for Anticancer Therapy

Derivatives of the 1,4,5,6-tetrahydropyrimidine scaffold, such as Monastrol, have been identified as inhibitors of the mitotic kinesin Eg5.[1][3] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1]

Mechanism of Action

Eg5 functions by sliding antiparallel microtubules apart, which is a crucial step in establishing the opposing spindle poles. Inhibition of Eg5 by tetrahydropyrimidine derivatives prevents the separation of centrosomes. This leads to the formation of a monoastral spindle, an aberrant mitotic structure. The presence of this defective spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.[1]

Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the enzymatic activity of Eg5, which is coupled to its motor function.

-

Reagents: Purified recombinant human Eg5 motor domain, microtubules, and a malachite green-based phosphate detection reagent.

-

Reaction Setup: The reaction is initiated by adding ATP to a mixture of Eg5, microtubules, and varying concentrations of the inhibitor (tetrahydropyrimidine derivative).

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for ATP hydrolysis by Eg5.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released is measured using the malachite green reagent, which forms a colored complex with phosphate.

-

Data Analysis: The percentage of inhibition of Eg5 ATPase activity is calculated for each compound concentration, and the IC50 value is determined.[1]

III. Other Potential Mechanisms of Action

The versatility of the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold has led to the exploration of its derivatives for a wide range of other biological targets. While less extensively characterized than M1 agonism and Eg5 inhibition, these represent active areas of research.

-

Antimicrobial and Antifungal Activity: Some tetrahydropyrimidine derivatives have shown promising activity against various bacterial and fungal strains.[3][4]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated anti-inflammatory and analgesic properties in preclinical models.[5]

-

Neuromuscular Blockade: The tetrahydropyrimidine core has been incorporated into molecules that act as neuromuscular blocking agents.[6]

-

Antidepressant Activity: Phenyl-substituted derivatives have been shown to inhibit the uptake of norepinephrine and dopamine, suggesting potential as antidepressants.[7]

-

Adenosine A1 Receptor Antagonism: Disubstituted aminopyrimidine derivatives have been developed as potent and selective A1 adenosine receptor antagonists.[8]

-

Inhibition of Nitric Oxide Production: Certain 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-activated nitric oxide production.[9]

-

Antimalarial Activity: Triazolopyrimidine derivatives containing the tetrahydropyrimidine moiety have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase.[10]

Conclusion

The 2-amino-1,4,5,6-tetrahydropyrimidine core is a remarkable scaffold that has given rise to a multitude of compounds with diverse and potent biological activities. This guide has provided a detailed overview of two of the most significant and well-characterized mechanisms of action for its derivatives: M1 muscarinic receptor agonism and anticancer activity via inhibition of the mitotic kinesin Eg5. The provided quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows offer a comprehensive resource for researchers and drug development professionals in the field. The continued exploration of this versatile chemical entity holds great promise for the discovery of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antidepressant profiles of phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Pharmacological Activity, and Experimental Protocols for a Privileged Scaffold

The 2-amino-1,4,5,6-tetrahydropyrimidine core, a cyclic guanidine moiety, represents a privileged scaffold in medicinal chemistry. Its structural analogs have garnered significant attention due to their diverse and potent pharmacological activities, spanning antimicrobial, anticancer, and neuromodulatory effects. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these promising therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.

Core Structure and Synthetic Strategies

The foundational structure of 2-amino-1,4,5,6-tetrahydropyrimidine is characterized by a six-membered heterocyclic ring containing two nitrogen atoms, with an exocyclic amino group at the 2-position. The structural versatility of this scaffold allows for substitutions at the N1, N3, C4, C5, and C6 positions, as well as on the exocyclic amino group, enabling the fine-tuning of physicochemical and biological properties.

General Synthesis Workflow

The synthesis and evaluation of 2-amino-1,4,5,6-tetrahydropyrimidine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

An In-Depth Technical Guide to 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, and explores synthetic strategies and potential biological activities, with a focus on its role as a potential modulator of muscarinic receptors.

Core Identifiers and Properties

This compound is a cyclic amidine hydrochloride salt. The core chemical structure and its key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 26893-39-0[1] |

| Molecular Formula | C₄H₁₀ClN₃ |

| Molecular Weight | 135.60 g/mol |

| IUPAC Name | 1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |

| Synonyms | 2-Amino-1,4,5,6-tetrahydropyrimidine HCl |

While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the parent compound, 2-Amino-1,4,5,6-tetrahydropyrimidine (CAS Number: 41078-65-3), provide a useful reference.

| Property | Value (for parent compound) |

| Molecular Formula | C₄H₉N₃ |

| Molecular Weight | 99.13 g/mol |

| Topological Polar Surface Area | 50.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis and Experimental Protocols

General Experimental Protocol: Biginelli Reaction for 2-Aminodihydropyrimidine Derivatives

Objective: To synthesize a functionalized 2-amino-3,4-dihydropyrimidine.

Materials:

-

Aldehyde (1 equivalent)

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

-

Guanidine hydrochloride (1.1 equivalents)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., ethanol)

-

Microwave reactor (optional)

Procedure:

-

To a reaction vessel, add the aldehyde, β-dicarbonyl compound, guanidine hydrochloride, and base in the chosen solvent.

-

The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., at 120 °C) for a specified time, typically ranging from minutes to hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Workup may involve evaporation of the solvent, followed by purification of the crude product by recrystallization or column chromatography to yield the desired 2-aminodihydropyrimidine.

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and choice of catalyst and solvent, may need to be optimized for specific substrates to achieve desired yields and purity.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been investigated for their biological activity, with some showing promise as selective M1 muscarinic acetylcholine receptor agonists.[2] M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are implicated in cognitive processes.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a signal transduction cascade. The receptor couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay for M1 Agonist Activity

This assay is a common method to quantify the functional activity of M1 receptor agonists by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

Objective: To determine the potency and efficacy of a test compound as an M1 muscarinic receptor agonist.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

[³H]-myo-inositol.

-

Test compound and a reference agonist (e.g., carbachol).

-

LiCl solution.

-

Quenching solution (e.g., ice-cold formic acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the M1-expressing CHO-K1 cells in multi-well plates and allow them to adhere. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.

-

Assay Initiation: Wash the cells with assay medium to remove unincorporated [³H]-myo-inositol. Pre-incubate the cells with assay medium containing LiCl for a defined period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Compound Treatment: Add varying concentrations of the test compound or reference agonist to the wells and incubate for a specific time at 37°C.

-

Assay Termination and Lysis: Terminate the reaction by adding a quenching solution.

-

Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-myo-inositol. Elute the total [³H]-inositol phosphates with a suitable buffer (e.g., ammonium formate/formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the radioactive counts against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values to determine the potency and efficacy of the test compound.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination) upon synthesis to establish a complete data profile for this compound.

Logical Relationships and Workflows

The development and characterization of a novel compound like this compound typically follows a structured workflow.

Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-Amino-1,4,5,6-tetrahydropyrimidine derivatives.

References

Spectroscopic and Biological Profile of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and biological context of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride. Due to the limited availability of specific experimental spectra for this particular salt in the public domain, this document presents a combination of predicted spectroscopic data based on the known chemical structure, general experimental protocols for the required analytical techniques, and a review of the biological activity of closely related tetrahydropyrimidine derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on typical ranges for the functional groups present in the molecule and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm (in D₂O) | Predicted Multiplicity |

| -CH₂- (C4, C6) | ~3.3 - 3.5 | Triplet |

| -CH₂- (C5) | ~1.9 - 2.1 | Quintet |

| -NH₂ and -NH- | ~7.0 - 8.0 (exchangeable) | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm (in D₂O) |

| C=N (C2) | ~155 - 160 |

| -CH₂- (C4, C6) | ~40 - 45 |

| -CH₂- (C5) | ~20 - 25 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch (amine and imine) | 3100 - 3500 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=N stretch (amidine) | 1640 - 1690 |

| N-H bend (amine) | 1550 - 1650 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ (of free base) | 100.097 |

| [M]⁺ (of free base) | 99.089 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., TMS or a calibrated solvent peak).

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts.

¹³C NMR Acquisition:

-

Tune and shim the spectrometer for ¹³C observation.

-

Acquire a standard one-dimensional ¹³C NMR spectrum, often with proton decoupling.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 2-Amino-1,4,5,6-tetrahydropyrimidine and its fragments to confirm its molecular weight.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS) and equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the low µg/mL to ng/mL range.

-

Filter the solution to remove any particulate matter.

Data Acquisition (using ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

Derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine have been investigated for their biological activity and have shown potential as selective muscarinic M1 receptor agonists.[1] The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.

The activation of the M1 receptor by an agonist like a 2-amino-1,4,5,6-tetrahydropyrimidine derivative initiates a signaling cascade. This pathway is crucial for neuronal excitability and synaptic plasticity.

The diagram above illustrates the sequence of events following the binding of a 2-amino-1,4,5,6-tetrahydropyrimidine derivative to the M1 receptor. This leads to the activation of the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response such as increased neuronal excitability.

The experimental workflow for characterizing a novel compound like this compound typically follows a logical progression from synthesis to detailed analysis.

This workflow begins with the synthesis and purification of the target compound. Initial characterization provides preliminary data on purity and identity. A suite of spectroscopic techniques is then employed for detailed structural elucidation. Finally, biological assays are conducted to determine the compound's activity and mechanism of action.

References

The Therapeutic Promise of Tetrahydropyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The tetrahydropyrimidine (THP) core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. Possessing a versatile and synthetically accessible heterocyclic structure, THP derivatives have garnered significant attention for their potential therapeutic applications across a wide spectrum of diseases. This technical guide provides an in-depth overview of the current landscape of THP-based drug discovery, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Synthetic Approaches: The Biginelli Reaction and its Modifications

The cornerstone of tetrahydropyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent reaction that efficiently combines an aldehyde, a β-ketoester, and a urea or thiourea derivative.[1][2] This reaction has been extensively modified to improve yields, reduce reaction times, and expand the diversity of accessible structures.

Experimental Protocol: A Representative Biginelli Synthesis of Tetrahydropyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 1,2,3,4-tetrahydropyrimidine derivatives.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea or Thiourea (15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.5 mL)

-

Crushed ice

-

Distilled water

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

-

The resulting precipitate is collected by vacuum filtration and washed with cold distilled water.

-

The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrahydropyrimidine derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Therapeutic Applications and Biological Activities

Tetrahydropyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal properties of THP derivatives. Their efficacy has been evaluated against a panel of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Representative Tetrahydropyrimidine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Compound 8 | Staphylococcus aureus | 15 | [3] |

| Staphylococcus epidermidis | 20 | [3] | |

| Bacillus cereus | 25 | [3] | |

| Escherichia coli | 25 | [3] | |

| Klebsiella pneumoniae | 25 | [3] | |

| Pseudomonas aeruginosa | 20 | [3] | |

| Compound 10 | Staphylococcus aureus | 25 | [3] |

| Staphylococcus epidermidis | 30 | [3] | |

| Bacillus cereus | - | [3] | |

| Escherichia coli | - | [3] | |

| Klebsiella pneumoniae | - | [3] | |

| Pseudomonas aeruginosa | - | [3] | |

| Compound 4e | Staphylococcus aureus | 21.7 | [4] |

| Escherichia coli | 17.8 | [4] | |

| Compound 4l | Staphylococcus aureus | 19.9 | [4] |

| Escherichia coli | 52.4 | [4] |

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of tetrahydropyrimidine compounds is commonly assessed using the following methods:

1. Disk Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread onto an agar plate.

-

Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the microorganism to the compound.

2. Broth Microdilution Method (for MIC Determination):

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized suspension of the test microorganism is added to each well.

-

The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The cytotoxic effects of THP derivatives against various cancer cell lines have been extensively investigated, with some compounds demonstrating significant antiproliferative activity. A notable example is Monastrol, a well-known THP derivative that acts as a specific inhibitor of the mitotic kinesin Eg5.

Table 2: In Vitro Cytotoxicity of Representative Tetrahydropyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4e | HeLa (Cervical Cancer) | 15.3 | [4] |

| MCF-7 (Breast Cancer) | 45.2 | [4] | |

| Compound 4k | HeLa (Cervical Cancer) | 58.1 | [4] |

| MCF-7 (Breast Cancer) | 78.9 | [4] | |

| Compound 4c | MCF-7 (Breast Cancer) | 62.5 | [4] |

| Compound 4d | HeLa (Cervical Cancer) | 85.7 | [4] |

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater cytotoxic potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Tetrahydropyrimidine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the tetrahydropyrimidine compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer activity of certain tetrahydropyrimidine derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation and survival.

1. Inhibition of the Hedgehog Signaling Pathway: Some THP derivatives act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the development of various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1,4,5,6-tetrahydropyrimidine Compounds: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,4,5,6-tetrahydropyrimidine core, a cyclic guanidine moiety, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative biological data, and visualizes associated signaling pathways, with a particular focus on their role as selective muscarinic M1 receptor agonists for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Discovery and Historical Perspective

The history of 2-amino-1,4,5,6-tetrahydropyrimidine is intrinsically linked to the broader exploration of cyclic guanidines. Guanidine itself was first prepared by Strecker in 1861 through the oxidation of guanine.[1] The synthesis of the six-membered cyclic guanidine core, the tetrahydropyrimidine ring, was explored in the early 20th century. An early example of the synthesis of a tetrahydropyrimidine system was reported in 1940, laying the groundwork for future investigations into this class of compounds.[2]

A significant milestone in the specific context of substituted 2-amino-1,4,5,6-tetrahydropyrimidines was the work of Suzuki, Inoue, and Goto in 1968, who prepared 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine as a moiety related to the potent neurotoxin tetrodotoxin.[3] This research highlighted the biological relevance of the cyclic guanidine core.

The latter half of the 20th century saw a surge in interest in tetrahydropyrimidines, driven by the discovery of their diverse pharmacological activities.[4] Notably, research in the 1990s identified derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine as potent and selective agonists for the M1 muscarinic acetylcholine receptor, a key target for therapeutic intervention in Alzheimer's disease.[5][6] This discovery solidified the importance of this scaffold in modern drug discovery and has since spurred extensive research into its synthesis and structure-activity relationships.

Synthetic Methodologies

The synthesis of the 2-amino-1,4,5,6-tetrahydropyrimidine ring system is primarily achieved through two robust and versatile strategies: the cyclization of 1,3-diaminopropane with a guanylating agent and the multicomponent Biginelli reaction.

Cyclization of 1,3-Diaminopropane

This is a direct and widely used method that involves the reaction of 1,3-diaminopropane with a reagent that provides the C2-amino-guanidine carbon.

-

With Cyanogen Bromide: A traditional approach involves the direct condensation of 1,3-diaminopropane with cyanogen bromide. This method efficiently forms the cyclic guanidine core.[7]

-

Via Thiourea Intermediates: A two-step process can be employed where 1,3-diaminopropane is first cyclized with a reagent like carbon disulfide to form a cyclic thiourea. Subsequent S-methylation followed by aminolysis, or direct treatment with an amine in the presence of a coupling agent like mercury(II) chloride, yields the desired 2-aminotetrahydropyrimidine.[7]

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (or guanidine itself) to form dihydropyrimidinones or thiones.[8] While the classical Biginelli reaction yields a dihydropyrimidine, modifications of this reaction can be used to synthesize tetrahydropyrimidine derivatives.[9][10] This method is highly valued for its efficiency and ability to generate molecular diversity.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine via Guanylation of 1,3-Diaminopropane

This protocol is adapted from methods utilizing S-methylisothiourea as the guanylating agent.

Materials:

-

1,3-Diaminopropane

-

S-Methylisothiourea sulfate

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of S-methylisothiourea sulfate (0.1 mol) in water is prepared.

-

To this solution, a solution of sodium hydroxide (0.2 mol) in water is added dropwise with stirring at room temperature.

-

1,3-Diaminopropane (0.1 mol) is then added to the reaction mixture.

-

The mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with hot ethanol, and the insoluble salts are filtered off.

-

The ethanolic filtrate is concentrated, and the crude product is precipitated by the addition of diethyl ether.

-

The product is collected by filtration, washed with diethyl ether, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.

General Procedure for the Synthesis of Substituted Tetrahydropyrimidines via the Biginelli Reaction

This protocol describes a general method for synthesizing tetrahydropyrimidine derivatives.[9]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

-

Thiourea (1.2 mmol)

-

Catalyst (e.g., concentrated HCl or DABCO) (0.1 mmol)

-

Ethanol (15 mL)

Procedure:

-

A mixture of the aromatic aldehyde, the β-dicarbonyl compound, thiourea, and the catalyst is prepared in ethanol.

-

The reaction mixture is refluxed for a specified time (typically 2-6 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold water and ethanol, and then dried.

-

The crude product can be purified by recrystallization from ethanol to yield the pure tetrahydropyrimidine derivative.[9]

Biological Activity and Therapeutic Applications

Muscarinic M1 Receptor Agonism

A significant body of research has established that 2-amino-1,4,5,6-tetrahydropyrimidine derivatives are potent and selective agonists of the M1 muscarinic acetylcholine receptor.[5][11] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions crucial for learning and memory.[12] Dysfunction in M1 receptor signaling is implicated in the cognitive decline associated with Alzheimer's disease.[11]

M1 receptor agonists based on the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold have been shown to enhance cognitive function in preclinical models, making them promising candidates for the symptomatic treatment of Alzheimer's disease.[11]

Signaling Pathway

The M1 muscarinic receptor is coupled to the Gq family of G-proteins.[13] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated α-subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[16] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[13]

Quantitative Data

The following tables summarize key quantitative data for representative 2-amino-1,4,5,6-tetrahydropyrimidine derivatives acting on muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (IC50)

| Compound ID | Structure/Substitution | Receptor | IC50 (µM) | Reference |

| 7a | 5-(Methoxycarbonyl) | Muscarinic (CNS) | 22 ± 5.3 | [5] |

| 7d | 5-(Propargyloxycarbonyl) | Muscarinic (CNS) | 31 ± 15 | [5] |

Table 2: Functional Activity at Muscarinic Receptors

| Compound ID | Assay | % Stimulation over Basal (at 100 µM) | Reference |

| 7a | PI Turnover (Rat Cortex) | 81 ± 16 | [5] |

| 7d | PI Turnover (Rat Cortex) | 150 ± 8.5 | [5] |

Conclusion and Future Directions

The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold has a rich history and continues to be a valuable pharmacophore in drug discovery. Its synthetic accessibility, coupled with its proven efficacy as a muscarinic M1 receptor agonist, underscores its therapeutic potential, particularly in the challenging field of neurodegenerative diseases. Future research in this area will likely focus on the development of new derivatives with improved pharmacokinetic profiles and enhanced subtype selectivity. The continued exploration of novel synthetic methodologies will also be crucial for expanding the chemical space around this important heterocyclic core, potentially leading to the discovery of new biological activities and therapeutic applications.

References

- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, its preparation and reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sennosbiotech.com [sennosbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. [PDF] Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells | Semantic Scholar [semanticscholar.org]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for handling and analyzing this compound.

Physicochemical Properties

This compound is a cyclic amidine derivative. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 26893-39-0 | [1] |

| Molecular Formula | C4H10ClN3 | [1] |

| Molecular Weight | 135.59 g/mol | [1] |

| Melting Point | 152-155°C | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, one source indicates its solubility in water without specifying the exact concentration.[1] To ensure the successful design of formulations and experimental conditions, it is highly recommended to determine the solubility of this compound in relevant solvents and buffer systems empirically.

General Recommendations for Solubility Testing:

-

Solvents to Consider: Water, Ethanol, Dimethyl Sulfoxide (DMSO), and relevant biological buffers (e.g., Phosphate-Buffered Saline - PBS).

-

Methodology: A common method involves preparing saturated solutions of the compound in the selected solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of 2-Amino-1,4,5,6-tetrahydropyrimidine and its derivatives is a critical factor in their handling, storage, and application. The primary stability concerns for this class of compounds are hydrolysis, oxidation, and photodegradation.[2]

pH-Dependent Stability and Hydrolysis

The stability of 2-Amino-1,4,5,6-tetrahydropyrimidine is highly dependent on pH. The cyclic amidine core is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring.[2] The rate of hydrolysis is generally at its lowest at a neutral or near-neutral pH (around 7).[2]

Degradation Pathway:

Acid- or base-catalyzed hydrolysis is expected to yield linear amino amides. For 2-Amino-1,4,5,6-tetrahydropyrimidine, the likely initial degradation product is N-(3-aminopropyl)urea. This can be further hydrolyzed to 1,3-diaminopropane and urea or its decomposition products.[2]

Oxidative Stability

The amine functional groups present in the molecule make it susceptible to oxidation.[2] Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) can be employed to identify potential oxidative degradation products.

Photostability

Pyrimidine derivatives, in general, are known to be sensitive to light and can undergo photodegradation.[2] Exposure to UV light may lead to the formation of photoproducts, such as cyclobutane pyrimidine dimers, particularly if photosensitizers are present.[2] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or extended experimental procedures.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study followed by HPLC method development is recommended.

Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Methodology: [2]

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period (e.g., 24 hours).

-

Photodegradation: Expose an aliquot of the stock solution to a controlled UV light source for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Analysis: Analyze all stressed samples, along with a control sample stored under controlled conditions (e.g., 4°C in the dark), using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

General Methodological Parameters: [2]

-

Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid or a buffer such as 10 mM ammonium acetate to improve peak shape for the basic analyte.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Elution: A gradient elution (e.g., starting with a low percentage of organic phase and gradually increasing) is often necessary to resolve all components.

-

Detection: A UV detector set at the wavelength of maximum absorbance for the compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This compound is a compound with pH-dependent stability, being susceptible to hydrolysis, oxidation, and photodegradation. While quantitative solubility data is limited in the public domain, this guide provides a framework for its empirical determination. For reliable use in research and development, it is crucial to:

-

Determine the solubility in relevant solvents and buffers prior to formulation or experimental use.

-

Store the compound in a dry, inert atmosphere at room temperature, protected from light.

-

Maintain solutions at a neutral or near-neutral pH to minimize hydrolytic degradation.

-

Develop and validate a stability-indicating analytical method to monitor the purity and degradation of the compound over time and under various conditions.

By following these guidelines and employing the described experimental protocols, researchers and drug development professionals can ensure the accurate and reliable use of this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a cyclic guanidine analog, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activity, primarily as M1 muscarinic receptor agonists and inhibitors of the mitotic kinesin Eg5. These distinct mechanisms of action make this class of compounds promising for the development of therapeutics for neurodegenerative diseases and cancer, respectively. This document provides detailed experimental protocols and application notes for researchers investigating the biological effects of this compound and its analogs.

Mechanisms of Action

M1 Muscarinic Receptor Agonism

Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed in the central nervous system and are involved in cognitive functions like learning and memory.[1]

Signaling Pathway:

Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.

Eg5 Kinesin Inhibition

Certain derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine act as inhibitors of Eg5, a member of the kinesin-5 family of motor proteins. Eg5 is essential for the formation of the bipolar mitotic spindle during cell division.

Mechanism of Action:

Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a monoastral spindle. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death). This mechanism makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects rapidly dividing cells.

Quantitative Data

The following tables summarize quantitative data for 2-amino-1,4,5,6-tetrahydropyrimidine derivatives from the literature. Note that specific data for the hydrochloride salt is limited; therefore, data for closely related analogs are included for reference.

Table 1: M1 Muscarinic Receptor Activity

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine | Radioligand Binding | Rat Cerebral Cortex | IC₅₀ | 22 ± 5.3 µM | [2] |

| 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine | Phosphoinositide Turnover | Rat Cerebral Cortex | % Stimulation at 100 µM | 81 ± 16% | [2] |

Table 2: Eg5 Kinesin Inhibition and Cytotoxicity

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Monastrol (a tetrahydropyrimidine derivative) | Eg5 ATPase Inhibition | Purified Eg5 | IC₅₀ | 1.3 µM | [3] |

| Monastrol (a tetrahydropyrimidine derivative) | Cytotoxicity (MTT Assay) | HeLa | IC₅₀ | 14 µM | [4] |

| Monastrol (a tetrahydropyrimidine derivative) | Cytotoxicity (MTT Assay) | A549 | IC₅₀ | 20 µM | [4] |

Experimental Protocols

In Vitro Assays

This assay measures the increase in intracellular calcium upon activation of the Gq-coupled M1 receptor.

Materials:

-

Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO or aqueous buffer)

-

Positive control (e.g., Carbachol or Oxotremorine)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed M1 receptor-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injector, add 25 µL of the compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity for 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the response of a maximal concentration of the positive control.

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

This assay measures the inhibition of the microtubule-activated ATPase activity of Eg5.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Malachite green-based phosphate detection reagent

-

96-well clear microplate

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Monastrol)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the ATPase assay buffer.

-

Add serial dilutions of this compound or the positive control.

-

Add a fixed concentration of microtubules (e.g., 1 µM).

-

Add a fixed concentration of the Eg5 motor domain (e.g., 50 nM).

-

-

Reaction Initiation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to Eg5. Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes), during which ATP is hydrolyzed to ADP and inorganic phosphate (Pi).

-

Phosphate Detection: Stop the reaction and detect the amount of Pi generated by adding the malachite green reagent. The reagent will form a colored complex with Pi.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate to determine the amount of Pi generated in each well.

-

Calculate the percentage of Eg5 ATPase activity inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

-

This assay assesses the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

This compound stock solution (in DMSO or sterile water)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include untreated and vehicle-treated (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage viability versus the log of the compound concentration to determine the IC₅₀ value.

-

This protocol is used to visualize the effect of Eg5 inhibitors on mitotic spindle formation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Glass coverslips

-

6-well plates

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations for a suitable duration (e.g., 16-24 hours) to induce mitotic arrest.

-

Fixation: Wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[6]

-

Permeabilization (for PFA-fixed cells): If using paraformaldehyde, wash with PBS and then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[6]

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[6]

-

Antibody Staining:

-

Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the percentage of cells exhibiting a monoastral spindle phenotype in the treated samples compared to the bipolar spindles in control cells.

In Vivo Assays

This protocol evaluates the anti-tumor activity of an Eg5 inhibitor in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line known to be sensitive to Eg5 inhibition

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel to improve tumor take rate.

-

Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.[7]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (width² x length) / 2.[7]

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage) and schedule.

-

-

Monitoring:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

-

Measure the final tumor weights.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Tumor samples can be further processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for mitotic markers like phospho-histone H3).

-

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup, including cell lines, compound concentrations, and incubation times. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Application Notes and Protocols for In Vitro and In Vivo Assays of Tetrahydropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrimidine (THPM) derivatives are a versatile class of heterocyclic compounds exhibiting a wide spectrum of biological activities. Their therapeutic potential spans multiple domains, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and anthelmintic applications. This document provides detailed application notes and experimental protocols for a range of in vitro and in vivo assays to evaluate the efficacy and mechanism of action of novel tetrahydropyrimidine derivatives.

In Vitro Assays

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application: To determine the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-